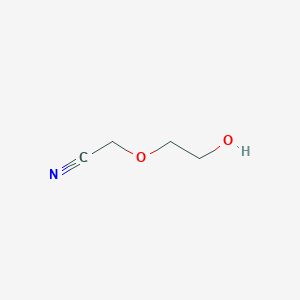
Nesapidil
概要
説明
Nesapidil is a pharmacologically significant compound belonging to the class of 1,3,4-oxadiazoles. It is primarily known for its antihypertensive properties, making it a valuable agent in the treatment of high blood pressure. The compound’s structure includes a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, which contributes to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
Nesapidil can be synthesized through various methods, one of which involves the cyclodehydration of acylhydrazides and isocyanates using propane phosphonic anhydride (T3P) as a cyclodehydrating reagent . This method is scalable and environmentally friendly, making it suitable for industrial applications. Another approach involves the cyclodesulfurization of acyl thiosemicarbazides using reagents such as carbodiimides, tosyl chloride/pyridine, and iodine/NaOH .
Industrial Production Methods
The industrial production of this compound typically employs the cyclodehydration method due to its efficiency and lower environmental impact. The use of T3P as a reagent ensures high yields and minimal byproducts, making it an ideal choice for large-scale synthesis.
化学反応の分析
Types of Reactions
Nesapidil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions are various derivatives of this compound, which may possess different pharmacological properties. These derivatives are often explored for their potential use in medicine and other scientific fields.
科学的研究の応用
Nesapidil has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other biologically active compounds.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is primarily used as an antihypertensive agent, but its derivatives are also explored for their potential anticancer, antimicrobial, and anti-inflammatory properties
Industry: This compound and its derivatives are used in the development of new pharmaceuticals and agrochemicals
作用機序
Nesapidil exerts its effects by blocking adrenergic receptors, leading to the relaxation of vascular smooth muscles and the inhibition of norepinephrine secretion from the adrenal glands . This results in increased blood flow and reduced blood pressure. The compound’s mechanism of action involves the inhibition of calcium ion influx into heart muscle cells and smooth muscle cells of blood vessels, which helps to slow AV conduction and sinus rhythm .
類似化合物との比較
Similar Compounds
Nesapidil is structurally related to other 1,3,4-oxadiazole derivatives, such as:
Tiodazosin: Another antihypertensive agent.
Raltegravir: An antiretroviral drug used in the treatment of HIV.
Zibotentan: An anticancer agent in the final stages of clinical development.
Uniqueness
What sets this compound apart from these similar compounds is its specific mechanism of action as an antihypertensive agent. While other 1,3,4-oxadiazole derivatives may target different biological pathways, this compound’s ability to block adrenergic receptors and inhibit calcium ion influx makes it particularly effective in managing high blood pressure .
特性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-17-24-25-23(31-17)18-6-5-7-20(14-18)30-16-19(28)15-26-10-12-27(13-11-26)21-8-3-4-9-22(21)29-2/h3-9,14,19,28H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKZHAJQLBLBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869055 | |
| Record name | (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90326-85-5, 118778-75-9 | |
| Record name | Nesapidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090326855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nesapidil [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118778759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NESAPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8KPT3QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















